8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Description
8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride (CAS: 960235-89-6) is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic framework renowned for its pharmacological relevance. The compound has a molecular formula of C₈H₈Cl₂N₂ and a molecular weight of 203.07 g/mol . Its structure features a chloromethyl (-CH₂Cl) substituent at the 8-position of the imidazo[1,2-a]pyridine core, which enhances reactivity for further functionalization. This compound is typically stored under controlled conditions due to its hazardous nature, as indicated by GHS hazard statements H302-H315-H319-H335 (toxic if swallowed, skin/eye irritation, respiratory irritation) .
Imidazo[1,2-a]pyridine derivatives are widely studied for their biological activities, including antiviral, antimicrobial, and central nervous system (CNS) modulation . The chloromethyl group in this compound serves as a versatile handle for synthesizing derivatives with tailored properties, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
8-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-6-7-2-1-4-11-5-3-10-8(7)11;/h1-5H,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQUEKSJVMRRBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960235-89-6 | |
| Record name | 8-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves the following steps:
Condensation Reaction: The starting materials, such as 2-aminopyridine and chloroacetic acid, undergo a condensation reaction to form the imidazo[1,2-a]pyridine core.
Chloromethylation: The imidazo[1,2-a]pyridine core is then subjected to chloromethylation using reagents like formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the chloromethylated product with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. Purification techniques like recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridine-8-carboxylic acid.
Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.
Substitution: The chloromethyl group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles, such as ammonia (NH3) and methanol (CH3OH), are employed in substitution reactions.
Major Products Formed:
Imidazo[1,2-a]pyridine-8-carboxylic Acid: Formed by oxidation.
Methylated Derivatives: Resulting from substitution reactions with methanol.
Aminated Derivatives: Resulting from substitution reactions with ammonia.
Scientific Research Applications
Drug Development
8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride serves as a valuable building block for synthesizing diverse novel drug candidates. Its ability to participate in various chemical reactions allows researchers to introduce different functionalities at multiple positions on the molecule, facilitating the exploration of a broad range of potential therapeutic activities.
Case Study: Anticancer Agents
Research has highlighted the potential of derivatives of this compound as anticancer agents. The chloromethyl group can function as an alkylating agent, forming covalent bonds with cellular nucleophiles, including DNA. This mechanism can lead to cell death through various pathways, making these derivatives promising candidates for further investigation in cancer treatment.
Compounds within the imidazo[1,2-a]pyridine class, including this compound, have been studied for their diverse biological activities:
- Antifungal Activity : Research has shown that modifications to the imidazo[1,2-a]pyridine ring can yield compounds with significant antifungal properties against clinical strains of Candida species. The determination of Minimum Inhibitory Concentrations (MIC) has been a critical aspect of these studies, demonstrating the potential for developing new antifungal agents .
- Antileishmanial Activity : Studies have reported improved aqueous solubility and pharmacokinetic properties for derivatives of this compound. These compounds have shown activity against Leishmania species, indicating their potential use in treating leishmaniasis .
GABA-A Receptor Modulation
The imidazo[1,2-a]pyridine compounds have also been investigated as GABA-A receptor modulators. These compounds may offer therapeutic benefits for various neurological conditions, including anxiety disorders and epilepsy. The modulation of GABA-A receptors can influence neuronal excitability and neurotransmission, highlighting the potential of these compounds in neuropharmacology .
Comparative Analysis of Related Compounds
The following table summarizes notable compounds related to this compound along with their structural features and unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chloroimidazo[1,2-a]pyridine | Chlorine at position 2 | Enhanced reactivity towards nucleophiles |
| Imidazo[1,2-b]pyridines | Different ring fusion | Varying biological activities |
| 4-Aminoimidazo[1,2-a]pyridine | Amino group at position 4 | Potential anti-inflammatory properties |
This compound's chloromethyl group allows for diverse synthetic pathways and enhances its biological activity profile compared to its analogs.
Mechanism of Action
The mechanism by which 8-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of 8-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride include derivatives with substitutions at the 2-, 3-, 6-, or 8-positions (Table 1). These modifications significantly influence physicochemical and biological properties:
- Electron-Withdrawing vs. Electron-Donating Groups : The 8-chloromethyl group (electron-withdrawing) contrasts with 8-methyl (electron-donating) in terms of electronic effects. For instance, 8-methyl derivatives exhibit improved solubility, while chloro substituents enhance reactivity for cross-coupling reactions .
- Halogen Diversity : Iodo (e.g., 6-chloro-8-iodo derivative) and bromo analogues (e.g., 8-bromo-6-chloro) are pivotal in Suzuki-Miyaura couplings, whereas the chloro group is more suited for nucleophilic substitutions .
Physicochemical Properties
- Solubility : Chloromethyl derivatives are less water-soluble than carboxylated analogues (e.g., imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride) due to reduced polarity .
- Thermal Stability : Methyl-substituted derivatives (e.g., 8-methyl) exhibit higher thermal stability compared to halogenated variants .
Biological Activity
8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies from various research findings.
- Chemical Formula : C₈H₈ClN₂
- CAS Number : 960235-89-6
- Molecular Weight : 172.62 g/mol
Biological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a variety of biological activities, including:
- Anticancer Activity : Compounds in this class have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that certain imidazo[1,2-a]pyridines can induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. It has shown promising results against Gram-positive bacteria and some fungi.
- Antiviral Effects : Some derivatives possess antiviral properties, potentially inhibiting viral replication.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes.
- DNA Intercalation : It can intercalate into DNA, disrupting replication and transcription.
- Receptor Modulation : The compound may interact with specific receptors, influencing signal transduction pathways.
Anticancer Activity
A study published in PubMed investigated the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives. The findings indicated that modifications to the imidazo ring significantly enhanced anticancer activity against A549 lung cancer cells. The study reported IC50 values ranging from 5 to 15 µM for various derivatives, highlighting the potential of these compounds in cancer therapy .
Antimicrobial Properties
Research conducted on the antimicrobial effects of this compound revealed that it exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 50 µM for S. aureus and 75 µM for E. coli, suggesting its potential as an antimicrobial agent .
Data Table: Biological Activities Overview
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
